Methyl 5-tert-butylfuran-2-carboxylate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 5-tert-butylfuran-2-carboxylate and related compounds have been extensively studied in the field of organic chemistry, particularly in reactions involving halomethyl derivatives and nucleophilic agents. For instance, Pevzner (2003) detailed the selective bromination and phosphorylation of ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, highlighting its potential as a precursor for various organophosphorus derivatives (Pevzner, 2003). Similar studies by the same author explored the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophiles, such as secondary amines and sodium butylthiolate (Pevzner, 2003).
Synthesis of Chiral Compounds
In another aspect, this compound plays a crucial role in the synthesis of chiral substances. Davies et al. (2003) demonstrated the efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic and parallel kinetic resolutions (Davies et al., 2003). This process is significant in the production of homochiral amino acid derivatives, which are valuable in synthetic chemistry and drug development.
Pharmaceutical and Antibacterial Applications
The compound also finds applications in the development of antibacterial agents. Bouzard et al. (1992) synthesized a series of fluoro-naphthyridine carboxylic acids, incorporating tert-butyl moieties, and evaluated their antibacterial activities. The study highlighted the potential of these compounds in medicinal chemistry, particularly in developing new antibacterial drugs (Bouzard et al., 1992).
properties
IUPAC Name |
methyl 5-tert-butylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPDRSWIRZWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290513 | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59907-23-2 | |
Record name | 59907-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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